Vinzolidine Demonstrates Quantifiable In Vitro Activity Across Diverse Solid Tumor Types Including Those Resistant to Other Vincas
Vinzolidine (VZL) exhibits a distinct in vitro activity spectrum compared to vinblastine (VLB). In a human tumor clonogenic assay (HTCA) evaluating 54 specimens, VZL demonstrated a 26% overall in vitro response rate [1]. Notably, VZL showed inhibition of tumor colony-forming units (TCFUs) in tumor types where other vincas are often inactive, including 2/7 colon cancer specimens (29%) and 3/4 gastric cancer specimens (75%) [2]. Paired analysis of tumors tested against both agents revealed no significant difference in overall activity, but VZL's activity in gastrointestinal tumors suggests a differentiated target profile [2].
| Evidence Dimension | In vitro response rate (defined as ≥50% inhibition of tumor colony-forming units) |
|---|---|
| Target Compound Data | Vinzolidine: 26% overall response rate; melanoma 48%, lung 48%, breast 40%, renal 33%, ovarian 24%, colon 2/7 specimens (29%), gastric 3/4 specimens (75%) |
| Comparator Or Baseline | Vinblastine: No significant difference in overall activity in paired analysis, but comparator data for colon and gastric tumors not specified |
| Quantified Difference | Vinzolidine shows activity in colon and gastric tumors; vinblastine is generally inactive in colon cancer in HTCA |
| Conditions | Human tumor clonogenic assay (HTCA) with continuous drug exposure |
Why This Matters
For researchers evaluating vinca alkaloids in gastrointestinal or treatment-resistant solid tumor models, vinzolidine provides a distinct in vitro activity profile not replicated by vinblastine.
- [1] Von Hoff DD, Forseth B, Warfel LE. In vitro comparison of vinzolidine and vinblastine: a model for methods of evaluation of analogues in a human tumor cloning system. Cancer Res. 1985;45(12 Pt 1):6286-6291. View Source
- [2] Takasugi BJ, Robertone AB, Salmon SE, et al. Antitumor activity of vinzolidine in the human tumor clonogenic assay and comparison with vinblastine. Invest New Drugs. 1984;2(1):49-54. View Source
